

"Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate molecular weight"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**

Cat. No.: **B183446**

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**

This technical guide provides a comprehensive overview of **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in a variety of biologically active agents, including inhibitors of critical cellular pathways.^{[1][2][3]} This document details the compound's physicochemical properties, provides relevant experimental protocols for its synthesis, and explores its role as a scaffold in targeting significant signaling pathways.

Compound Data and Physicochemical Properties

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a solid organic compound.^[4] Its key quantitative data and identifiers are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	255.07 g/mol	[4] [5]
Molecular Formula	C ₉ H ₇ BrN ₂ O ₂	[4] [5] [6]
CAS Number	354548-08-6	[4] [5]
IUPAC Name	methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate	[5]
Physical Form	Solid	[4]
InChI Key	DCQQILZPUHSRGM-UHFFFAOYSA-N	[4] [5]
SMILES String	COC(=O)c1cn2cc(Br)ccc2n1	[4]

Experimental Protocols: Synthesis

The synthesis of **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate** and related structures typically involves a key cyclization reaction. The general strategy involves the reaction of a substituted 2-aminopyridine with an α -halocarbonyl compound.

Protocol 1: General Synthesis of the Imidazo[1,2-a]pyridine Core

A common method for creating the core 6-bromoimidazo[1,2-a]pyridine structure involves the reaction of 2-amino-5-bromopyridine with a suitable reagent like chloroacetaldehyde or bromomalonaldehyde.[\[7\]](#)[\[8\]](#)

Materials:

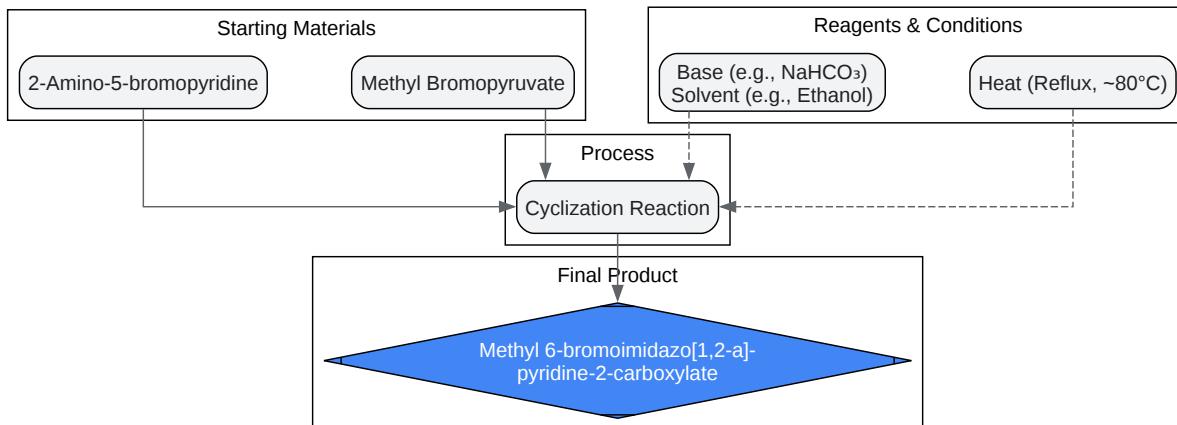
- 2-amino-5-bromopyridine
- 40% Chloroacetaldehyde aqueous solution or 2-Bromomalonaldehyde
- Sodium bicarbonate (or other suitable base)[\[8\]](#)
- Solvent (e.g., Ethanol, Acetonitrile, Water)[\[7\]](#)[\[8\]](#)

- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- Dissolve 2-amino-5-bromopyridine in the chosen solvent in a reaction vessel.
- Add the chloroacetaldehyde solution or 2-bromomalonaldehyde to the mixture. The molar ratio is typically around 1:1.2 to 1:1.5 (aminopyridine:aldehyde).[\[7\]](#)
- Add a base such as sodium bicarbonate to the mixture.[\[8\]](#)
- Heat the reaction mixture. Temperatures can range from 25°C to 80°C, and reaction times can vary from 2 to 24 hours, sometimes under reflux or microwave irradiation to accelerate the reaction.[\[1\]](#)[\[7\]](#)[\[8\]](#)
- Monitor the reaction to completion using an appropriate method (e.g., TLC).
- Once complete, quench the reaction, often with a saturated sodium bicarbonate solution.[\[7\]](#)
- Extract the product using an organic solvent like ethyl acetate.[\[7\]](#)
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[\[7\]](#)
- Purify the resulting crude product, typically by silica gel column chromatography, to yield the 6-bromoimidazo[1,2-a]pyridine core.[\[7\]](#)

Protocol 2: Synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Derivatives


This protocol describes the cyclization step to form the final ester product, a method adapted from the synthesis of analogous compounds.[\[1\]](#)[\[2\]](#)

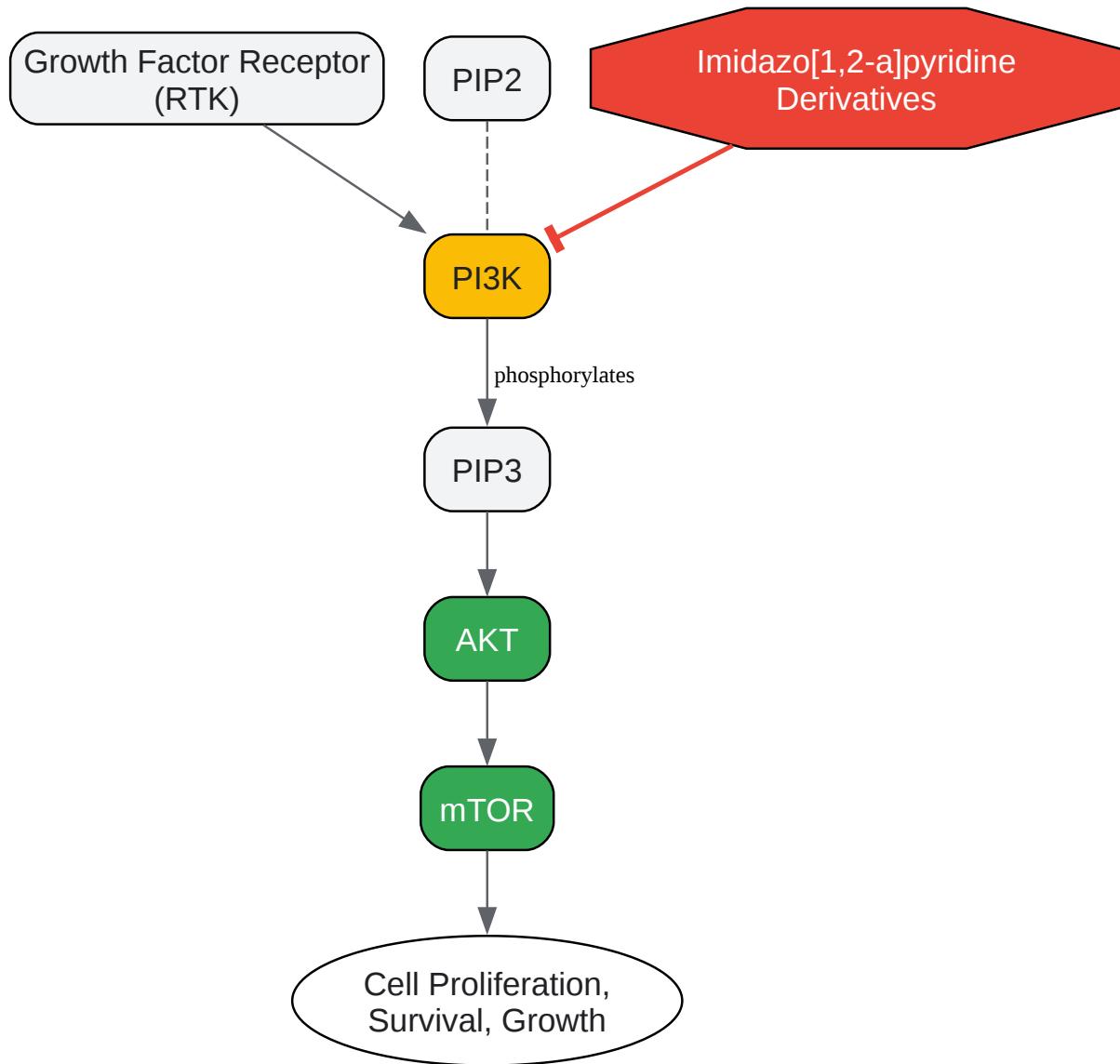
Materials:

- A suitable precursor, such as 6-(6-aminopyridin-3-yl) derivative (for more complex structures) or simply 2-amino-5-bromopyridine for a direct approach.
- Methyl bromopyruvate
- Sodium bicarbonate (NaHCO_3)
- Ethanol (EtOH)

Procedure:

- Combine the aminopyridine precursor (1.0 mmol), methyl bromopyruvate (3.0 mmol), and sodium bicarbonate (3.0 mmol) in a flask containing ethanol (e.g., 10 mL).[\[1\]](#)[\[2\]](#)
- Heat the mixture to 80°C and maintain it at reflux for approximately 4 hours.[\[1\]](#)[\[2\]](#)
- Monitor the reaction's progress via thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The resulting crude product can then be purified by column chromatography on silica gel to isolate the target compound, **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**.

[Click to download full resolution via product page](#)


General synthetic workflow for the target compound.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for inhibitors targeting various diseases, from cancer to bacterial infections.

Inhibition of the PI3K/AKT/mTOR Pathway

Derivatives of imidazo[1,2-a]pyridine are recognized as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.^[2] This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.^{[2][9]} By inhibiting PI3K α , these compounds can block downstream signaling through AKT and the mechanistic target of rapamycin (mTOR), leading to cell cycle arrest (commonly at the G2/M phase) and apoptosis in cancer cells.^{[2][9]}

[Click to download full resolution via product page](#)

Inhibition of the PI3K/AKT/mTOR signaling pathway.

Inhibition of Bacterial Cell Division (FtsZ)

Recent research has identified certain ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives as narrow-spectrum inhibitors of *Streptococcus pneumoniae*.^{[10][11]} The target of these compounds is the Filamentous temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial bacterial cell-division protein that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis.^[10] By inhibiting FtsZ function, these compounds effectively block cell

division, leading to an anti-bacterial effect. This represents a promising avenue for developing new antibiotics, especially in the face of rising multi-drug resistance.[\[10\]](#)

[Click to download full resolution via product page](#)

Mechanism of bacterial FtsZ protein inhibition.

Other Potential Applications

The imidazo[1,2-a]pyridine scaffold has also been investigated for other therapeutic applications. Studies have explored its use in developing inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation, a critical post-translational modification.[\[12\]](#) Furthermore, various derivatives have demonstrated a broad range of pharmacological activities, including anti-inflammatory, antiviral, and anxiolytic properties.[\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3K α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. 6-Bromoimidazo 1,2-a pyridine-2-carboxylic acid methyl ester AldrichCPR 354548-08-6 [sigmaaldrich.com]
- 5. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 6-bromo-1H-imidazo[1,2-a]pyridine-8-carboxylate | CAS 908581-18-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 6-BROMOIMDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 13. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. ["Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate molecular weight"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183446#methyl-6-bromoimidazo-1-2-a-pyridine-2-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com